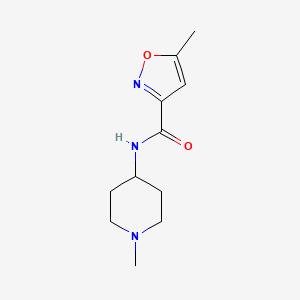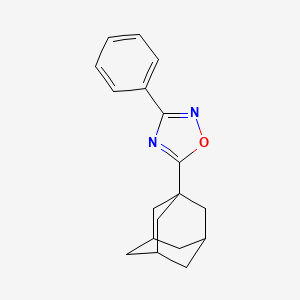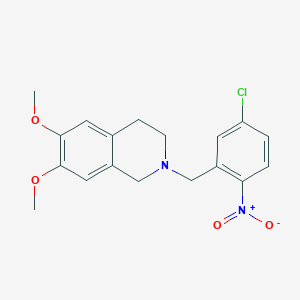
5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the class of isoxazolecarboxamides and has a molecular formula of C13H20N2O2.
Mecanismo De Acción
5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of the receptor in response to the binding of GABA. This leads to an increase in the inhibitory effects of GABA on neuronal activity, resulting in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide has been shown to have potent anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the effects of other GABAergic drugs such as benzodiazepines. 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide has been shown to have a high affinity for the α2 and α3 subunits of the GABA-A receptor, which are known to be involved in the regulation of anxiety and sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of GABAergic activity in the brain. However, one limitation of using 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide is its short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective modulators of the GABA-A receptor. Another area of interest is the investigation of the role of GABA-A receptors in the regulation of other physiological processes such as pain and inflammation. Additionally, the potential use of 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide as a therapeutic agent for anxiety and other neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with 1-methyl-4-piperidinamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent and selective effects on the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. 5-methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide has been used to study the role of GABA-A receptors in the regulation of anxiety, sleep, and memory.
Propiedades
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-10(13-16-8)11(15)12-9-3-5-14(2)6-4-9/h7,9H,3-6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVDRQUPZNROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)


![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-[(6-methyl-2-pyridinyl)methyl]-1H-indole-6-carboxamide trifluoroacetate](/img/structure/B4979795.png)